2-[[4-Chloro-3-(trifluoromethyl)phenyl](methylsulfonyl)amino]butanoic acid
CAS No.: 1858240-57-9
Cat. No.: VC2746030
Molecular Formula: C12H13ClF3NO4S
Molecular Weight: 359.75 g/mol
* For research use only. Not for human or veterinary use.
amino]butanoic acid - 1858240-57-9](/images/structure/VC2746030.png)
Specification
CAS No. | 1858240-57-9 |
---|---|
Molecular Formula | C12H13ClF3NO4S |
Molecular Weight | 359.75 g/mol |
IUPAC Name | 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]butanoic acid |
Standard InChI | InChI=1S/C12H13ClF3NO4S/c1-3-10(11(18)19)17(22(2,20)21)7-4-5-9(13)8(6-7)12(14,15)16/h4-6,10H,3H2,1-2H3,(H,18,19) |
Standard InChI Key | HKFWELCOJPNKEW-UHFFFAOYSA-N |
SMILES | CCC(C(=O)O)N(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C |
Canonical SMILES | CCC(C(=O)O)N(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C |
Introduction
Chemical Structure and Identification
2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid is characterized by several key structural features that define its chemical properties and potential applications. The compound contains a 4-chloro-3-(trifluoromethyl)phenyl group attached to a nitrogen atom, which is also bonded to a methylsulfonyl group and a butanoic acid moiety. This arrangement creates a complex organic molecule with multiple functional groups contributing to its chemical behavior.
Structural Components
The compound can be broken down into these key structural elements:
-
A phenyl ring substituted with chlorine at the 4-position
-
A trifluoromethyl group at the 3-position of the phenyl ring
-
A methylsulfonyl group (CH₃SO₂-) connected to a nitrogen atom
-
A butanoic acid chain (C₄H₇O₂) also attached to the nitrogen
Physical and Chemical Properties
The physical and chemical properties of 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid can be inferred from its structure and from related compounds documented in chemical databases.
Predicted Physicochemical Properties
Based on structural analysis and comparison with related halogenated aromatic compounds containing sulfonyl and carboxylic acid groups, the following properties can be anticipated:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid | Common for similar carboxylic acids |
Solubility | Limited in water, higher in organic solvents | Due to both polar and nonpolar functional groups |
Molecular Weight | ~350-380 g/mol | Calculated from atomic composition |
Acidity | Moderately acidic | Due to carboxylic acid group |
Stability | Relatively stable at room temperature | Inferred from related structures |
Structural Stability Considerations
The presence of the trifluoromethyl group likely enhances the compound's stability through electron-withdrawing effects. Similar halogenated compounds with methylsulfonyl groups have demonstrated polymorphism, which refers to the ability to crystallize in different arrangements . This property suggests that 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid may also exist in multiple crystalline forms with varying physical properties and stability profiles.
Analytical Characterization Methods
For comprehensive characterization of 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid, several analytical techniques would be appropriate.
Spectroscopic Analysis
Based on characterization methods used for similar compounds, the following spectroscopic techniques would be valuable:
Technique | Expected Findings | Significance |
---|---|---|
X-ray Diffraction | Crystal structure data | Determines solid-state arrangement and polymorphic forms |
IR Spectroscopy | Characteristic bands for C=O, S=O, C-F, and N-H bonds | Confirms functional group presence |
Raman Spectroscopy | Complementary vibrational patterns | Provides additional structural confirmation |
NMR Spectroscopy | ¹H, ¹³C, and ¹⁹F signal patterns | Confirms structure and purity |
Thermal Analysis
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide information about the compound's thermal stability, melting point, and potential polymorphic transitions. These properties are particularly important for pharmaceutical applications where polymorphism can affect bioavailability and efficacy.
Stability Considerations
The stability profile of 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid has important implications for its storage, handling, and potential applications.
Environmental Stability
Compounds containing the trifluoromethyl group typically demonstrate enhanced stability against oxidative degradation. The electron-withdrawing nature of this group, combined with the steric protection provided by the chloro substituent, likely contributes to environmental persistence. Similar compounds have shown increased thermodynamic and mechanical stability , suggesting that 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid may display favorable stability characteristics in various formulations.
Formulation Considerations
When developing formulations containing this compound, considerations should include potential polymorphic transitions that might affect stability. Drawing parallels from related structures, polymorphic transitions could impact crystallization behavior, solubility, and ultimately, the performance of formulations containing this compound . Control of crystallization conditions would be essential to ensure consistent physical properties in any application requiring solid-state stability.
Comparative Analysis with Related Compounds
Understanding the similarities and differences between 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid and related compounds provides valuable context for its potential properties and applications.
Structural Analogues
The compound (R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid represents a structural analogue with similar elements but different arrangement of substituents . This compound features a direct amino linkage rather than a methylsulfonyl-substituted amino group, which would result in different electronic properties and hydrogen bonding capabilities.
Functional Equivalents
Compounds like N-[4-chloro-3-[(1-cyanocyclopropyl)-carbamoyl]phenyl]-2-methyl-4-methylsulfonyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-3-carboxamide share functional elements such as the chloro-substituted phenyl ring and sulfonyl groups . These compounds demonstrate the importance of crystalline form stability in applications such as agrochemical formulations, suggesting similar considerations may apply to the target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume